molecular formula C17H25NO5S B1313386 (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate CAS No. 86661-32-7

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B1313386
CAS No.: 86661-32-7
M. Wt: 355.5 g/mol
InChI Key: VSVOPDINJSHSBZ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a tosyloxy group, and a pyrrolidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features and reactivity.

Safety and Hazards

The compound has a signal word of “Warning” and precautionary statements include P280-P305+P351+P338 . The hazard statements are H302-H317 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions, improving yields, and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Tosyl chloride, triethylamine, nucleophiles (amines, thiols, alkoxides)

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrrolidine derivatives

    Oxidation: Oxidized pyrrolidine derivatives with additional functional groups

    Reduction: Pyrrolidine derivatives with alcohol groups

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The tosyloxy group serves as a good leaving group, facilitating nucleophilic substitution reactions. The chiral nature of the compound allows it to interact with specific molecular targets, influencing biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group, a tosyloxy group, and a chiral pyrrolidine ring. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it valuable in the synthesis of complex molecules and pharmaceuticals .

Properties

IUPAC Name

tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVOPDINJSHSBZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472549
Record name tert-Butyl (2S)-2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86661-32-7
Record name tert-Butyl (2S)-2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.